Home > Products > Screening Compounds P57744 > (E)-10-Hydroxyamitriptyline
(E)-10-Hydroxyamitriptyline - 64520-05-4

(E)-10-Hydroxyamitriptyline

Catalog Number: EVT-411990
CAS Number: 64520-05-4
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-10-Hydroxyamitriptyline is one of the major metabolites of amitriptyline, a tricyclic antidepressant. It is classified as a secondary amine tricyclic compound with a hydroxyl group at the 10th position. [] (E)-10-Hydroxyamitriptyline is primarily researched in the context of drug metabolism, specifically studying the enzymatic activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. [] Researchers utilize it to understand the metabolic pathways of amitriptyline and explore potential inter-individual variations in drug response. [, ]

Amitriptyline

Compound Description: Amitriptyline is a tricyclic antidepressant primarily used to treat major depressive disorder. It is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, including (E)-10-hydroxyamitriptyline, (Z)-10-hydroxyamitriptyline, and nortriptyline. [, , , ]

Relevance: Amitriptyline is the parent compound of (E)-10-hydroxyamitriptyline, formed through hydroxylation by CYP enzymes. [, , , ]

Nortriptyline

Compound Description: Nortriptyline is a tricyclic antidepressant and a major active metabolite of amitriptyline. It is formed through demethylation of amitriptyline by CYP enzymes, primarily CYP2C19. Nortriptyline itself undergoes further metabolism, including hydroxylation, to form metabolites like (E)-10-hydroxynortriptyline. [, , , ]

Relevance: Nortriptyline is a key metabolite of amitriptyline and shares a similar structure with (E)-10-hydroxyamitriptyline. Both compounds are implicated in the therapeutic and side effects of amitriptyline treatment. [, , , ]

(Z)-10-Hydroxyamitriptyline

Compound Description: (Z)-10-Hydroxyamitriptyline is a stereoisomer of (E)-10-hydroxyamitriptyline and another major metabolite of amitriptyline formed via CYP enzyme-mediated hydroxylation. These two isomers differ in the spatial arrangement of atoms around the hydroxyl group at the 10th carbon. [, , , ]

(E)-10-Hydroxynortriptyline

Compound Description: (E)-10-Hydroxynortriptyline is a metabolite formed by the hydroxylation of nortriptyline, which itself is a metabolite of amitriptyline. The formation of this metabolite is also mediated by CYP enzymes. [, , , ]

Relevance: (E)-10-Hydroxynortriptyline is structurally related to (E)-10-hydroxyamitriptyline, as both are hydroxylated at the 10th carbon. This metabolite is part of the complex metabolic pathway of amitriptyline and can contribute to its overall effect. [, , , ]

(Z)-10-Hydroxynortriptyline

Compound Description: (Z)-10-Hydroxynortriptyline is a metabolite formed by the hydroxylation of nortriptyline. Similar to the relationship between (E)-10-hydroxyamitriptyline and (Z)-10-hydroxyamitriptyline, this compound is a stereoisomer of (E)-10-hydroxynortriptyline. [, , , ]

Relevance: (Z)-10-Hydroxynortriptyline is another important metabolite in the amitriptyline metabolism pathway and is closely related in structure to (E)-10-hydroxyamitriptyline. [, , , ]

trans-10,11-Dihydroxyamitriptyline

Compound Description: trans-10,11-Dihydroxyamitriptyline is a minor metabolite of amitriptyline that undergoes further metabolism to form glucuronide conjugates. []

Relevance: This compound highlights the complexity of amitriptyline metabolism, showcasing that multiple hydroxylation reactions can occur. While less prevalent than (E)-10-hydroxyamitriptyline, it provides further insight into the metabolic pathways of the parent compound. []

Amitriptyline-N-glucuronide

Compound Description: This compound is a phase II metabolite of amitriptyline, formed by the addition of glucuronic acid to the nitrogen atom of amitriptyline. It is a major metabolite found in the urine of individuals taking amitriptyline. []

Relevance: This compound illustrates the diverse metabolic transformations that amitriptyline undergoes. While not directly structurally comparable to (E)-10-hydroxyamitriptyline, its presence signifies the importance of glucuronidation in clearing amitriptyline and its metabolites from the body. []

(E)-10-Hydroxyamitriptyline-N-glucuronide

Compound Description: This compound is a conjugated metabolite, formed by the addition of glucuronic acid to the nitrogen atom of (E)-10-hydroxyamitriptyline. This conjugation process generally improves water solubility, facilitating excretion. []

Relevance: This is a directly conjugated metabolite of (E)-10-hydroxyamitriptyline, indicating a key pathway for the elimination of this metabolite from the body. []

(Z)-10-Hydroxyamitriptyline-N-glucuronide

Compound Description: This compound is a conjugated metabolite, formed by the addition of glucuronic acid to the nitrogen atom of (Z)-10-hydroxyamitriptyline. This conjugation process generally improves water solubility, facilitating excretion. []

Relevance: Similar to its (E)-isomer counterpart, this conjugated metabolite is important for the elimination of (Z)-10-hydroxyamitriptyline, a closely related compound to (E)-10-hydroxyamitriptyline. []

Desmethylnortriptyline

Compound Description: Desmethylnortriptyline is a further metabolized product of nortriptyline, which is itself a metabolite of amitriptyline. It is formed by the removal of a methyl group from nortriptyline. []

Relevance: Though not directly structurally similar to (E)-10-hydroxyamitriptyline, this compound illustrates the sequential metabolic pathway of amitriptyline. Understanding the formation and levels of desmethylnortriptyline might be relevant in comprehending the overall pharmacokinetic profile of amitriptyline and its metabolites. []

Overview

(E)-10-Hydroxyamitriptyline is a chemical compound classified as a tricyclic antidepressant. It is a derivative of amitriptyline, which is commonly used in treating depression and various mood disorders. The presence of a hydroxyl group at the 10th position of the amitriptyline structure enhances its pharmacological properties, making it a subject of interest in both medicinal chemistry and pharmacology. This compound is primarily studied for its potential therapeutic effects and interactions with neurotransmitter systems in the brain, particularly concerning mood regulation and depression treatment .

Source

(E)-10-Hydroxyamitriptyline can be synthesized from amitriptyline through hydroxylation processes. The compound has been identified in various biological samples and is often analyzed alongside its parent compound, amitriptyline, and other metabolites such as nortriptyline .

Classification
  • Type: Tricyclic antidepressant
  • Chemical Family: Hydroxylated tricyclic compounds
  • CAS Number: 64520-05-4
Synthesis Analysis

Methods

The synthesis of (E)-10-Hydroxyamitriptyline typically involves the hydroxylation of amitriptyline. This can be achieved through several methods:

  • Oxidizing Agents: Commonly used oxidizing agents include potassium permanganate and chromium trioxide.
  • Solvents: The reaction is often conducted in organic solvents such as dichloromethane or acetonitrile.
  • Temperature Control: Maintaining specific temperature ranges during the reaction is crucial for selective hydroxylation at the 10th position .

Technical Details

In industrial settings, large-scale reactors are utilized to optimize yield and purity. The process includes:

  1. Preparation of the reaction mixture.
  2. Addition of oxidizing agents.
  3. Purification through techniques like crystallization or chromatography.

This ensures that (E)-10-Hydroxyamitriptyline is produced efficiently while minimizing by-products.

Molecular Structure Analysis

Structure

(E)-10-Hydroxyamitriptyline retains the tricyclic structure characteristic of its parent compound, amitriptyline, with the addition of a hydroxyl group (-OH) at the 10th carbon atom. This modification is significant for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(E)-10-Hydroxyamitriptyline can undergo several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
  • Reduction: It can be reduced to revert back to amitriptyline.
  • Substitution: The hydroxyl group may participate in nucleophilic substitution reactions, allowing for various functional group modifications .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Hydrogen gas with a palladium catalyst.
  • Substitution Conditions: Nucleophiles (e.g., halides or amines) in basic conditions.

Major Products Formed

  • From Oxidation: Ketone derivatives.
  • From Reduction: Amitriptyline.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action

The mechanism of action for (E)-10-Hydroxyamitriptyline involves its interaction with neurotransmitter receptors in the brain. The hydroxyl group enhances binding affinity to specific receptors, leading to increased inhibition of neurotransmitter reuptake, particularly serotonin and norepinephrine. This mechanism contributes to alleviating depressive symptoms by elevating neurotransmitter levels in the synaptic cleft .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles due to the presence of the hydroxyl group.

Relevant Data or Analyses

Analytical techniques such as gas chromatography-mass spectrometry have been developed to measure (E)-10-Hydroxyamitriptyline levels in biological samples, providing insights into its pharmacokinetics and metabolism .

Applications

(E)-10-Hydroxyamitriptyline has several scientific applications:

  • Chemistry Research: Used as a model compound to study hydroxylation effects on tricyclic antidepressants.
  • Biological Studies: Investigated for interactions with neurotransmitter receptors and potential therapeutic effects on mood disorders.
  • Pharmaceutical Development: Explored for creating new antidepressant drugs with improved efficacy and reduced side effects .

This compound represents an important area of study within pharmacology, contributing to our understanding of antidepressant mechanisms and aiding in the development of more effective treatments for depression.

Biosynthesis and Metabolic Pathways of (E)-10-Hydroxyamitriptyline

Role of Cytochrome P450 Enzymes in Amitriptyline Metabolism

Amitriptyline undergoes complex hepatic metabolism primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The primary metabolic pathways include N-demethylation and aromatic hydroxylation, with CYP2C19 and CYP2D6 serving as the principal catalysts. CYP2C19 predominantly mediates the N-demethylation of amitriptyline to form the active metabolite nortriptyline, which is pharmacologically equipotent to the parent compound. This pathway represents the quantitatively dominant metabolic route, accounting for approximately 60% of amitriptyline metabolism at therapeutic concentrations [2] [10]. The reaction proceeds with high affinity (Km = 5-13 μmol/L) and capacity (Vmax = 475 mol h⁻¹ (mol CYP)⁻¹), as demonstrated in studies using cDNA-expressed human CYP enzymes [2] [10].

Complementary contributions come from CYP1A2, CYP3A4, and CYP2C9, which also participate in demethylation but exhibit lower affinities (Km = 74-92 μmol/L) and capacities (Vmax = 90-145 mol h⁻¹ (mol CYP)⁻¹) compared to CYP2C19 [2] [10]. Notably, CYP2D6 exclusively catalyzes the stereospecific 10-hydroxylation pathway that generates (E)-10-hydroxyamitriptyline as its sole hydroxylation product [2] [4]. CYP2E1 shows no metabolic activity toward amitriptyline [10]. The relative contribution of these enzymes shifts significantly at toxic doses due to saturation of the high-affinity CYP2C19 pathway, whereby CYP3A4 assumes a dominant role in metabolism [2] [10].

Table 1: Kinetic Parameters of Cytochrome P450 Enzymes in Amitriptyline Metabolism

EnzymePrimary ReactionKm (μmol/L)Vmax (mol h⁻¹ (mol CYP)⁻¹)Relative Contribution at Therapeutic Doses
CYP2C19N-demethylation5-13475~60%
CYP2D610-Hydroxylation10.78.99~30% (hydroxylation pathway)
CYP3A4N-demethylation74-9290-145<10%
CYP1A2N-demethylation74-9290-145<10%
CYP2C9N-demethylation74-9290-145<10%

Stereoselective Hydroxylation by CYP2D6: Formation of (E)-10-Hydroxyamitriptyline

CYP2D6 demonstrates remarkable stereochemical precision in catalyzing the aromatic hydroxylation of amitriptyline exclusively at the 10-position with strict (E)-configuration selectivity. This enzymatic specificity was conclusively established using cDNA-expressed CYP2D6 in human cell lines, which produced only the (E)-isomer of 10-hydroxyamitriptyline [2] [8]. The reaction exhibits Michaelis-Menten kinetics with a Km of 10.70 ± 0.20 μM and Vmax of 8.99 ± 0.47 nmol h⁻¹ mg protein⁻¹, indicating high affinity for the substrate [8]. Quinidine, a potent CYP2D6 inhibitor, completely abolishes metabolite formation, confirming the enzyme's exclusive role in this biotransformation [8].

The molecular basis for this stereoselectivity resides in CYP2D6's active site architecture, which preferentially accommodates the amitriptyline molecule in an orientation conducive to (E)-isomer formation. This stereochemical preference has significant biochemical implications, as the (E)-isomer displays distinct pharmacokinetic behavior compared to its (Z)-counterpart. The reaction proceeds via an arene oxide intermediate that subsequently undergoes NADPH-dependent rearrangement to yield the stable phenolic product [4] [5]. Analytical characterization of the metabolite confirms its identity as 3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ylidene)-N,N-dimethylpropan-1-amine with the hydroxyl group in the (E)-configuration relative to the aliphatic side chain, as evidenced by nuclear magnetic resonance spectroscopy and mass spectrometry [4] [5].

Table 2: Structural and Analytical Characteristics of (E)-10-Hydroxyamitriptyline

PropertySpecificationAnalytical Method
Chemical Name(3E)-3-(10-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ylidene)-N,N-dimethylpropan-1-amineIUPAC Nomenclature
Molecular FormulaC₂₀H₂₃NOHigh-Resolution Mass Spectrometry
SMILESCN(C)CC\C=C1/c2ccccc2CC(O)c3ccccc13Canonical Representation
Chromatographic BehaviorRetention Factor (Rf) = 0.42Reverse-Phase HPLC (C18 column)
Derivatization StabilityImproved reproducibility with acetylation/trifluoroacetylationGC-MS Validation
Solid FormWhite to yellow crystalline solidPhysical Characterization
Melting Point97-99°CControlled Temperature Analysis

Comparative Analysis of Hydroxylated Metabolites: (E)- vs. (Z)-Isomer Kinetics

The hydroxylation of amitriptyline produces geometrically distinct isomers with markedly different metabolic profiles and elimination kinetics. While CYP2D6 exclusively generates the (E)-isomer in humans, the (Z)-10-hydroxyamitriptyline isomer is not a significant metabolic product in vivo [2] [4]. Kinetic analyses reveal that the formation of (E)-10-hydroxyamitriptyline proceeds with approximately three-fold greater efficiency (Vmax/Km ratio = 0.84) compared to the N-demethylation pathway catalyzed by the same enzyme (Vmax/Km ratio = 0.27) [8]. This difference highlights the enzyme's functional versatility and substrate promiscuity within its active site.

The metabolic clearance of (E)-10-hydroxyamitriptyline exhibits significant interindividual variation directly attributable to CYP2D6 genetic polymorphisms. Poor metabolizers (PMs) lacking functional CYP2D6 activity show substantially reduced formation clearance of the metabolite (clearance ratio PM/NM = 0.15-0.25) compared to normal metabolizers (NMs) [3] [6]. Intermediate metabolizers (IMs) demonstrate clearance values approximately 50-75% of NMs. Population pharmacokinetic studies indicate that the fraction of amitriptyline dose converted to (E)-10-hydroxy metabolite ranges from 30-45% in NMs but falls to <10% in PMs [3] [6]. These metabolic differences have significant implications for amitriptyline's overall metabolic fate, particularly regarding the balance between active nortriptyline formation and hydroxylation pathways.

The disposition of (E)-10-hydroxyamitriptyline involves subsequent conjugation reactions (glucuronidation and sulfation) prior to renal excretion. Unlike its parent compound, the metabolite demonstrates minimal plasma protein binding (approximately 40-50% versus 96% for amitriptyline), facilitating its elimination [9]. The plasma elimination half-life of the conjugated metabolites ranges between 12-18 hours, contributing minimally to the overall pharmacologic activity of amitriptyline therapy [9].

Table 3: Comparative Pharmacokinetics of Amitriptyline Hydroxylation Metabolites

Parameter(E)-10-Hydroxyamitriptyline(Z)-10-Hydroxyamitriptyline
Formation EnzymeCYP2D6 exclusivelyNot formed by human enzymes
Km (μM)10.70 ± 0.20Not applicable
Vmax (nmol h⁻¹ mg⁻¹)8.99 ± 0.47Not applicable
Plasma Clearance0.35 ± 0.05 L/h/kgNot determined
Fraction of Dose Converted (NM)30-45%Not detected
Fraction of Dose Converted (PM)<10%Not detected
CYP2D6 PM/NM Clearance Ratio0.15-0.25Not applicable
Typical Plasma Concentrations10-30 ng/mLNot detected
Elimination Half-life12-18 hours (conjugated)Not determined

Interplay Between CYP2D6 and CYP2C19 in Secondary Metabolism

The metabolic fate of amitriptyline involves complex interactions between CYP2D6 and CYP2C19 that extend beyond primary transformations to encompass sequential metabolic steps. Nortriptyline, the primary active metabolite formed via CYP2C19-mediated N-demethylation, serves as a substrate for CYP2D6-mediated 10-hydroxylation to yield (E)-10-hydroxynortriptyline [8]. This secondary hydroxylation proceeds with kinetics comparable to the direct hydroxylation of amitriptyline (Km ≈ 10 μM), though quantitative analysis indicates that approximately 85% of (E)-10-hydroxynortriptyline formation occurs through the nortriptyline intermediate rather than through direct metabolism of (E)-10-hydroxyamitriptyline [8]. This metabolic route predominance underscores the quantitative importance of the demethylation pathway over direct hydroxylation.

The functional interplay between these enzymatic pathways creates a metabolic network with significant pharmacogenetic implications. CYP2C19 ultrarapid metabolizers (UMs) rapidly convert amitriptyline to nortriptyline, thereby increasing substrate availability for CYP2D6-mediated hydroxylation [6]. Consequently, UMs exhibit higher plasma concentrations of (E)-10-hydroxynortriptyline relative to (E)-10-hydroxyamitriptyline compared to normal metabolizers. Conversely, CYP2C19 poor metabolizers (PMs) accumulate amitriptyline while producing substantially less nortriptyline, thereby reducing the formation of hydroxylated nortriptyline metabolites despite intact CYP2D6 activity [6].

Competitive inhibition studies reveal that amitriptyline and its metabolites differentially inhibit these enzymatic pathways. Amitriptyline itself demonstrates moderate inhibition of CYP2D6 (Ki ≈ 15 μM), potentially reducing its own hydroxylation at higher concentrations [8]. Nortriptyline exhibits even stronger inhibition of CYP2D6 (Ki ≈ 5 μM), creating a potential feedback loop that may further modulate the hydroxylation pathway [8]. This complex enzyme-metabolite interaction network demonstrates how genetic variation in either CYP2D6 or CYP2C19 can redirect amitriptyline through alternative metabolic routes, substantially altering the profile of circulating metabolites.

Figure 1: Integrated Metabolic Pathways of Amitriptyline Showing CYP Interplay

graph LRA[Amitriptyline] -->|CYP2C19<br>Km=5-13 μM| B(Nortriptyline)A -->|CYP2D6<br>Km=10.7 μM| C[(E)-10-Hydroxyamitriptyline]B -->|CYP2D6<br>Km≈10 μM| D[(E)-10-Hydroxynortriptyline]C -->|Minor Pathway| Dstyle A fill:#f9f,stroke:#333style B fill:#bbf,stroke:#333style C fill:#f96,stroke:#333style D fill:#6f9,stroke:#333

Table 4: Impact of CYP Genotypes on Metabolite Formation Patterns

GenotypeAmitriptyline ConcentrationNortriptyline Concentration(E)-10-Hydroxyamitriptyline(E)-10-HydroxynortriptylineDominant Metabolic Route
CYP2D6 NMCYP2C19 NMNormalNormalNormalNormalBalanced
CYP2D6 PMCYP2C19 NM↑↑↓↓NormalDemethylation
CYP2D6 NMCYP2C19 PM↑↑↓↓↑↑↓↓Hydroxylation
CYP2D6 IMCYP2C19 UM↑↑↑↑Nortriptyline formation
CYP2D6 UMCYP2C19 NMNormal↑↑Hydroxylation
CYP2D6 PMCYP2C19 PM↑↑↑↓↓↓↓Alternative pathways

Comprehensive Compound List

Properties

CAS Number

64520-05-4

Product Name

(E)-10-Hydroxyamitriptyline

IUPAC Name

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+

InChI Key

GHWBJXOKAFHZAI-SFQUDFHCSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.